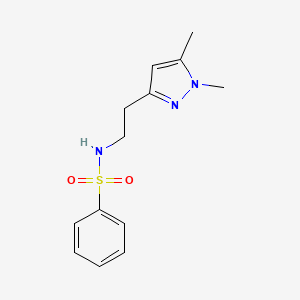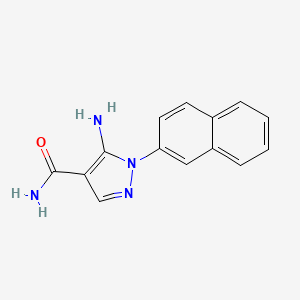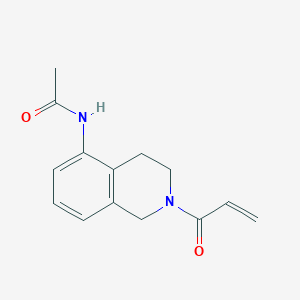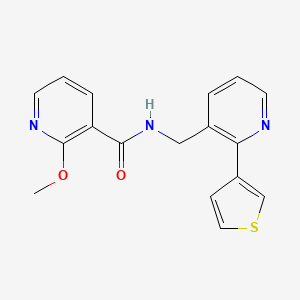
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (EAM-4) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the difluoroacetate family, which has been found to have various biological activities. EAM-4 has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for further research.
科学的研究の応用
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of anti-inflammatory drugs. This compound has been found to exhibit potent anti-inflammatory activity in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Another potential application of this compound is in the field of anti-tumor drugs. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
作用機序
The mechanism of action of Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is its high potency and selectivity. It has been found to exhibit potent activity at low concentrations, making it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate. One area of research could be the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of research could be the investigation of the potential synergistic effects of this compound with other drugs or compounds.
Conclusion
In conclusion, this compound is a promising chemical compound that has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for further research. The synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While this compound has several advantages for use in lab experiments, its poor solubility may limit its use in certain experimental settings. There are several potential future directions for research on this compound, including the development of novel formulations and investigation of synergistic effects with other drugs or compounds.
合成法
The synthesis of Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves the reaction of ethyl 2,2-difluoroacetate with 4-amino-3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted compounds. The yield of this compound from this reaction has been reported to be around 70-80%.
特性
IUPAC Name |
ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUSPHUSPLLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)
![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)

![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
